molecular formula C8H8N2O4 B13919061 Methyl 6-methyl-5-nitronicotinate

Methyl 6-methyl-5-nitronicotinate

Cat. No.: B13919061
M. Wt: 196.16 g/mol
InChI Key: GWPVWCDNEPOCNH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-5-nitronicotinate: is an organic compound belonging to the class of nitro-substituted nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a methyl group, and the hydrogen atom at the 5-position is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-nitronicotinate typically involves the esterification of 6-methyl-5-nitronicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methyl-5-nitronicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form the ester, this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Reduction: The major product is 6-methyl-5-aminonicotinate.

    Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.

Scientific Research Applications

Methyl 6-methyl-5-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-5-nitronicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: Methyl 6-methyl-5-nitronicotinate is unique due to the presence of both a methyl group and a nitro group on the nicotinate structure. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The methyl group enhances lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 6-methyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-5-7(10(12)13)3-6(4-9-5)8(11)14-2/h3-4H,1-2H3

InChI Key

GWPVWCDNEPOCNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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